Product packaging for 2-chloro-N-(2-diethylaminoethyl)benzamide(Cat. No.:CAS No. 2852-24-6)

2-chloro-N-(2-diethylaminoethyl)benzamide

Cat. No.: B1616713
CAS No.: 2852-24-6
M. Wt: 254.75 g/mol
InChI Key: GYHFCFBYGSFHJF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-diethylaminoethyl)benzamide (CAS 2852-24-6) is an organic compound with the molecular formula C 13 H 19 ClN 2 O and a molecular weight of 254.76 g/mol . This benzamide derivative is characterized by a density of approximately 1.1 g/cm³ and a high boiling point of 379.3°C at 760 mmHg . Its chemical structure features a 2-chlorobenzamide group linked to a diethylaminoethyl side chain, a common pharmacophore that suggests potential utility in medicinal chemistry and pharmaceutical research . The compound's calculated LogP value of 2.80 indicates moderate lipophilicity, which can be a key parameter in early-stage drug discovery for predicting absorption and distribution . Researchers value this chemical as a versatile building block or intermediate for the synthesis of more complex molecules, particularly in exploring structure-activity relationships. Handling and Safety: While a specific safety data sheet for this compound was not located, careful handling is advised. The related synthetic intermediate, 2-Diethylaminoethylchloride Hydrochloride (CAS 869-24-9), is classified as very toxic by inhalation and toxic in contact with skin or if swallowed . As a precaution, researchers should use appropriate personal protective equipment (PPE), including gloves and protective eyewear, and carry out all operations in a well-ventilated fume hood . Disclaimer: This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O B1616713 2-chloro-N-(2-diethylaminoethyl)benzamide CAS No. 2852-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19ClN2O/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHFCFBYGSFHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282239
Record name 2-chloro-N-(2-diethylaminoethyl)benzamide
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Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2852-24-6
Record name 2-Chloro-N-[2-(diethylamino)ethyl]benzamide
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Record name NSC 25095
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Record name NSC25095
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Record name 2-chloro-N-(2-diethylaminoethyl)benzamide
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Synthetic Methodologies for N 2 Diethylaminoethyl Benzamide and Its Analogs

General Synthetic Routes for Benzamide (B126) Core Formation

The construction of the central benzamide scaffold is the cornerstone of synthesizing this class of compounds. This typically involves the formation of an amide bond between a benzoic acid derivative and an amine.

The synthesis of complex benzamide derivatives often necessitates a multi-step approach to properly install various functional groups on the aromatic ring. In many synthetic sequences, protecting groups are employed to prevent unwanted side reactions. For instance, an amine group on the benzoic acid precursor might be temporarily converted to an amide (like an acetanilide). This transformation reduces the reactivity of the nitrogen, preventing it from interfering with subsequent reactions, and its steric bulk can direct other substituents to specific positions on the aromatic ring. utdallas.edu After other desired modifications to the ring are complete, the protecting group is removed to regenerate the amine, just before the final amide bond formation. utdallas.edu Another sophisticated strategy involves the use of Weinreb amides as precursors, which can be converted to stable intermediates that facilitate controlled, multi-step, one-pot procedures for creating substituted benzaldehydes, which can then be further elaborated into the desired benzamide structure. nih.gov

The critical step in forming the benzamide is the amidation reaction, which creates the linkage between the carboxyl group of the benzoic acid moiety and the amino group of the side chain. A widely used and effective method involves a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive acyl chloride. This is commonly achieved by refluxing the benzoic acid derivative with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com The resulting acyl chloride is highly reactive and is then treated with the desired amine to form the amide bond. prepchem.comchemicalbook.com

Alternative methods for direct amidation exist that bypass the need for an acyl chloride intermediate. These include the use of coupling reagents, such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ), which facilitate the direct reaction between a carboxylic acid and an amine. rasayanjournal.co.in Modern approaches also utilize heterogeneous catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, under ultrasonic irradiation to promote the direct condensation of benzoic acids and amines in an efficient and environmentally conscious manner. researchgate.net

Table 1: Comparison of Common Amidation Methods

Method Reagents Key Features
Acyl Chloride Route Carboxylic Acid, Thionyl Chloride (SOCl₂), Amine Highly reliable and widely used; involves a reactive intermediate. prepchem.comchemicalbook.com
Coupling Reagent Carboxylic Acid, Amine, EEDQ Direct condensation under milder conditions. rasayanjournal.co.in

| Catalytic Condensation | Carboxylic Acid, Amine, Diatomite earth@IL/ZrCl₄ | Green chemistry approach; utilizes sonication and a reusable catalyst. researchgate.net |

The introduction of the N-(2-diethylaminoethyl) side chain is most commonly accomplished by using the pre-formed diamine, N,N-diethylethane-1,2-diamine, in the amidation step. chemicalbook.comgoogle.com In this approach, the entire side chain is attached in a single step by reacting it with an activated benzoic acid derivative, such as a 2-chlorobenzoyl chloride. This method is efficient as it directly installs the required functional group.

General organic synthesis principles also include the ammonolysis of alkyl halides, where an amine is formed by reacting an alkyl halide with ammonia (B1221849) or another amine. ncert.nic.in However, for the specific synthesis of N-(2-diethylaminoethyl)benzamides, the direct use of N,N-diethylethane-1,2-diamine is the more targeted and frequently documented strategy. chemicalbook.com

Many benzamide derivatives contain a basic tertiary amine in their side chain, which can be protonated to form a salt. This is often done for purification, to improve stability, or to enhance water solubility. The most common salt form is the hydrochloride. It is typically prepared by dissolving the final, purified benzamide base in a suitable organic solvent, such as absolute ethanol, and then adding a solution of hydrochloric acid (HCl) in the same or a compatible solvent. chemicalbook.com This causes the hydrochloride salt to precipitate, after which it can be collected by filtration. chemicalbook.com

Other salt forms can also be prepared through ion-associate reactions. For example, the tetraphenylborate (B1193919) salt of 4-amino-N-[2-(diethylamino)ethyl]benzamide has been synthesized by reacting the corresponding hydrochloride salt with sodium tetraphenylborate in an aqueous solution. researchgate.netmdpi.comnih.gov The formation of the new, often less water-soluble, ion-pair complex drives the reaction, causing it to precipitate from the solution. mdpi.com

Synthesis of Specific Substituted N-(2-diethylaminoethyl)benzamide Derivatives

The general synthetic routes can be adapted to produce a wide array of substituted analogs by using appropriately functionalized starting materials.

The synthesis of benzamides containing fluorine or trifluoromethyl groups follows the general principles of amidation, starting with a benzoic acid that already bears these substituents. For example, the synthesis of N-(2-diethylaminoethyl)-N-ethyl-4-(8-trifluoromethyl-4-quinolylamino)benzamide begins with 4-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride. prepchem.com This starting material is converted to its highly reactive acid chloride using thionyl chloride. prepchem.com The resulting intermediate is then reacted with N,N,N'-triethylethylenediamine in a chloroform-water biphasic system with sodium carbonate acting as a base to neutralize the HCl generated during the reaction, yielding the final trifluoromethyl-substituted benzamide. prepchem.com

Similarly, the synthesis of other fluorinated derivatives, such as N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, utilizes a starting material that incorporates the desired fluoro-substituent from the outset of the synthetic sequence. google.com

Table 2: Example Synthesis of a Trifluoromethyl-Substituted Benzamide Derivative

Step Description Reactants
1. Acid Chloride Formation The trifluoromethyl-substituted benzoic acid is converted to its acyl chloride. 4-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride, Thionyl chloride, DMF (cat.). prepchem.com

| 2. Amidation | The acyl chloride is reacted with the appropriate diamine to form the final product. | Acyl chloride intermediate, N,N,N'-triethylethylenediamine, Sodium carbonate. prepchem.com |

Benzamide Derivatives Featuring Azo-Schiff Base Ligands

The synthesis of benzamide derivatives incorporating azo-Schiff base moieties creates compounds with significant potential as ligands for metal complexes. The general synthetic approach involves the condensation of an aldehyde or ketone with a primary amine to form the characteristic azomethine or imine group (>C=N-) of the Schiff base. rdd.edu.iq

New azo-imine ligands are often prepared in a multi-step process. For instance, an aromatic amine can first be converted to a diazonium salt, which then reacts with a coupling component to form an azo-linked intermediate. This intermediate, which contains a primary amine, is then condensed with an aldehyde, such as 5-phenylazo-2-hydroxybenzaldehyde, to yield the final azo-Schiff base ligand. researchgate.netnih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent like ethanol. rdd.edu.iqresearchgate.net Similarly, benzimidazole (B57391) derivatives containing a Schiff base can be synthesized by first creating the core benzimidazole structure and then reacting it with various substituted aldehydes. researchgate.net

The structures of these newly synthesized ligands are typically confirmed using a suite of spectroscopic methods, including Fourier Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, as well as mass spectrometry and elemental analysis. rdd.edu.iqresearchgate.net

Table 1: Examples of Synthesized Azo-Schiff Base Ligands

Ligand Name Starting Materials Solvent Key Functional Groups Ref
bis[5-phenylazo-2-hydroxybenzaldehyde]-4,4′-diiminophenyl ether 5-phenylazo-2-hydroxybenzaldehyde, 4,4'-diaminophenyl ether Not Specified Azo, Imine, Hydroxyl researchgate.net
N-(4-((benzofuran-2-ylmethylene) amino)phenyl)acetamide p-aminoacetanilide, 2-benzofurancarboxaldehyde Not Specified Imine, Amide, Benzofuran nih.gov
Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide Schiff Bases Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide, Substituted anilines Ethanol Benzimidazole, Imine rdd.edu.iq

Thiocarbamido-substituted o-Anisamide Derivatives

Thiocarbamido-substituted benzamides, including analogs of o-anisamide (2-methoxybenzamide), are a class of compounds synthesized for their potential biological activities. The common and efficient method for synthesizing N-benzoyl thiourea (B124793) derivatives involves the reaction of a primary or secondary amine with a benzoyl isothiocyanate intermediate. nih.gov

This intermediate is typically generated in situ from the corresponding benzoyl chloride. For example, a methoxybenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a dry solvent like acetone. nih.gov The resulting methoxybenzoyl isothiocyanate is then directly reacted with a substituted amine in a one-pot reaction, often under reflux, to yield the final thiourea derivative. nih.gov After the reaction is complete, the product is typically precipitated by pouring the mixture into ice water, followed by filtration and washing. nih.gov

Microwave-assisted nucleophilic acyl substitution has also been employed to synthesize thiourea derivatives from starting materials like m-methoxycinnamic acid, achieving good yields of 60-70%. nih.gov These synthetic strategies have been used to produce a variety of benzamide derivatives where a thiourea group links the benzamide moiety to another chemical group, such as a benzenesulfonamide. prepchem.comyoutube.com

Table 2: Synthesis of Benzoyl Thiourea Analogs

Product Class Synthetic Method Key Reagents Yield Ref
1-(4-methoxybenzoyl) thiourea derivatives One-pot reaction p-methoxybenzoyl chloride, KSCN, substituted amines Not Specified nih.gov
N-(pyrimidin-2-ylcarbamothioyl)benzamide Simple route Benzoyl chloride, KSCN, 2-aminopyrimidine ~70% youtube.com
N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide Reaction of benzoyl isothiocyanate with sulfonamides Benzoyl isothiocyanate, various sulfonamides Not Specified prepchem.com

Radioiodinated and Fluorinated Benzamide Imaging Probes

Benzamide derivatives are key scaffolds for developing molecular imaging probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These probes are labeled with radioisotopes such as iodine-123, iodine-125, or fluorine-18 (B77423).

Radioiodinated Benzamides: The synthesis of radioiodinated benzamides often involves introducing the radioiodine atom onto an aromatic ring. A common precursor is a trialkylstannyl derivative (e.g., tributylstannyl), which can be radioiodinated via an electrophilic substitution (destannylation) reaction. This method allows for the precise placement of the radioisotope. The radioiodination is typically carried out using Na¹²⁵I or Na¹²³I in the presence of an oxidizing agent like Chloramine-T. The reaction proceeds quickly, often at room temperature. Purification is commonly achieved using High-Performance Liquid Chromatography (HPLC). These probes, such as analogs of N-(2-diethylaminoethyl)-4-iodobenzamide, have been developed for imaging melanoma and sigma receptors.

Table 3: Examples of Radiolabeled Benzamide Imaging Probes

Probe Type Labeling Method Precursor Type Application/Target Ref
[¹⁸F]Fluorinated halobenzamides Nucleophilic substitution Not specified Sigma receptor imaging (PET) nih.gov
[¹²³I]Benzamides Electrophilic substitution Not specified Melanoma imaging (SPECT)
[¹²⁵I]BZA analogs Electrophilic substitution Aromatic/heteroaromatic precursors Melanin (B1238610) and sigma receptor imaging
125I-BPA Radio-iododestannylation 5-(5-(tributylstannyl) benzofuran-2-yl) pyridin-2-amine Amyloid imaging

Optimization and Advancement of Synthesis Protocols

Recent research has focused on optimizing benzamide synthesis to improve efficiency, reduce environmental impact, and broaden the applicability of these reactions. This involves exploring novel reaction conditions and integrating principles of sustainable chemistry.

Investigation of Alternative Reaction Conditions and Media

Significant efforts have been made to move beyond traditional synthesis conditions, which often rely on volatile and hazardous organic solvents and stoichiometric reagents. nih.gov

One area of advancement is the use of alternative energy sources to drive reactions. Ultrasonic irradiation has been shown to be a powerful technology for the rapid and efficient synthesis of benzamide derivatives, often leading to lower reaction times and high yields. For instance, the direct condensation of benzoic acids and amines has been successfully performed under ultrasound in the presence of a reusable catalyst. Microwave-assisted synthesis is another energy-efficient method that has been applied to produce thiourea derivatives from methoxy-substituted acids. nih.gov

The choice of solvent is also a critical factor. Researchers have explored less hazardous and more sustainable solvents. Cyclopentyl methyl ether (CPME) has been demonstrated as an environmentally responsible medium for the nucleophilic acyl substitution of benzamides with organolithium reagents, allowing reactions to proceed quickly at room temperature and under air. Deep Eutectic Solvents (DESs) have also been used as a green alternative to volatile organic solvents for certain organometallic reactions. Furthermore, direct Friedel-Crafts carboxamidation of arenes has been achieved using cyanoguanidine in the presence of a Brønsted superacid, providing a direct route to benzamides, albeit under harsh acidic conditions.

Molecular Mechanisms of Action of N 2 Diethylaminoethyl Benzamide Derivatives

Interactions with Biological Macromolecules and Ligand Binding

The initial step in the action of any pharmacologically active compound is its binding to specific biological molecules, which can trigger a cascade of cellular events. For N-(2-diethylaminoethyl)benzamide derivatives, this involves interactions with proteins such as receptors and enzymes.

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While specific molecular docking studies for 2-chloro-N-(2-diethylaminoethyl)benzamide are not widely published, research on related benzamide (B126) derivatives provides a template for potential interactions. For instance, a study on 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide demonstrated its potential as an inhibitor of dihydrofolate reductase (DHFR) through molecular docking simulations. mdpi.com This suggests that benzamide derivatives can form stable complexes with enzyme active sites.

A computational study on the related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, has also been conducted to understand its electronic characteristics and potential for receptor interactions. sigmaaldrich.com Such studies are crucial for predicting the binding behavior of these molecules.

Table 1: Illustrative Molecular Docking Data for a Related Benzamide Derivative (Note: This data is for a structurally related compound and not this compound)

Target ProteinLigandBinding Affinity (kcal/mol)Interacting Residues
Dihydrofolate Reductase (DHFR)2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide-9.0Asp 21, Ser 59, Tyr 22

This table is for illustrative purposes and is based on findings for a different, more complex benzamide derivative. mdpi.com Specific docking studies on this compound are needed to confirm its binding targets and affinities.

The identification of specific protein targets is key to understanding the pharmacological profile of a compound. For the broader class of benzamides, several protein targets have been identified. These include dopamine (B1211576) receptors and sigma receptors. nih.gov The N-(2-diethylaminoethyl)benzamide scaffold is a common feature in ligands for these receptors. However, specific protein targets for this compound have not been definitively identified in the available literature.

Receptor-Mediated Pharmacological Modulation

The interaction of N-(2-diethylaminoethyl)benzamide derivatives with various receptors is a primary area of investigation for their pharmacological effects.

Research into arylpiperazine derivatives containing a terminal benzamide fragment has shown varying affinities for serotonin (B10506) receptors. nih.gov While some derivatives exhibit affinity for serotonin receptors, the specific binding profile of this compound at 5-HT3, 5-HT4, or other serotonin receptor subtypes has not been reported. The nature of the substituents on the benzamide ring is known to significantly influence receptor affinity and selectivity.

Sigma receptors, which are classified into σ1 and σ2 subtypes, have been identified as potential targets for various benzamide derivatives. nih.gov These receptors are involved in a range of cellular functions and are implicated in several neurological disorders. A number of conformationally-flexible benzamide analogues have been shown to possess high affinity and selectivity for σ2 receptors over σ1 receptors. nih.gov The potential for this compound to bind to and modulate sigma receptors remains an area for future investigation.

Table 2: Sigma Receptor Binding Profile for a Series of Benzamide Analogues (Note: This table represents data for a series of conformationally-flexible benzamide analogues and not specifically this compound)

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
Analogue 1>100015
Analogue 25008
Analogue 325020

This table is a generalized representation based on findings for other benzamide analogues to illustrate the potential for sigma receptor interaction. nih.gov Specific binding assays are required to determine the affinity of this compound for sigma receptors.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses. Several N-(2-diethylaminoethyl)benzamide derivatives have been investigated as antagonists of the P2X7 receptor. The benzamide moiety is a common structural feature in a number of patented P2X7 receptor antagonists. These compounds have been shown to inhibit P2X7-dependent processes such as pore formation and the release of pro-inflammatory cytokines. While this suggests a potential avenue of action for this compound, direct evidence of its activity as a P2X7 receptor antagonist is not currently available in the scientific literature.

Enzymatic Inhibition Profiles

The benzamide scaffold is a versatile structure in medicinal chemistry, and its derivatives have been investigated for their inhibitory effects on a range of enzymes. The nature and position of substituents on the benzamide ring, as well as modifications to the side chain, can significantly influence their inhibitory potency and selectivity.

Cyclooxygenase Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. nih.govyoutube.comyoutube.com There are two main isoforms, COX-1 and COX-2. nih.govyoutube.com While many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective COX-2 inhibition is often sought to reduce gastrointestinal side effects associated with COX-1 inhibition. youtube.comnih.gov

Research into N-2-(phenylamino)benzamide derivatives has shown that this class of compounds can act as dual inhibitors of COX-2 and topoisomerase I, suggesting a potential role in both anti-inflammatory and anticancer applications. nih.gov For instance, the optimized compound 1H-30, derived from a series of agents combining fenamates and phenols, demonstrated a significant inhibitory effect on COX-2. nih.gov While direct studies on the cyclooxygenase inhibition by this compound are not extensively documented in the available literature, the activity of related benzamide derivatives suggests that this compound could potentially exhibit similar inhibitory properties. The chloro-substitution on the benzamide ring may influence its binding within the active site of COX enzymes, a common feature in the structure-activity relationships of COX inhibitors. nih.gov

Kinase and Protease Inhibition

The substitution pattern on the benzamide ring has been shown to be critical for kinase inhibition. Studies on ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have revealed that these compounds can act as kinase inhibitors. nih.govresearchgate.net For example, a compound with a meta-chlorophenyl substitution, KAC-12, displayed inhibitory activity against cancer cells, with a target profile shifted away from Src and tubulin. nih.govresearchgate.net Further investigation into ortho-substituted analogs showed that while they did not affect Src, they had a more significant impact on members of the Src family of kinases (SFK), such as Yes, Hck, Fyn, Lck, and Lyn. nih.gov This highlights that small structural modifications can lead to significant changes in the kinome profile. nih.gov

Factor Xa Inhibition (for specific analogs)

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for anticoagulation therapy. google.com Benzamide derivatives have been identified as potential Factor Xa inhibitors. google.com Patents describe novel benzamide compounds with activity against mammalian Factor Xa, indicating their utility in treating coagulation disorders. google.com These inhibitors are designed to bind to the active sites of Factor Xa. While the specific this compound was not highlighted in the primary search results as a Factor Xa inhibitor, the broader class of benzamides has been a focus of such drug discovery efforts.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, N-(2-diethylaminoethyl)benzamide derivatives can exert their effects by modulating key intracellular signaling pathways that are crucial for cell survival and death.

Inhibition of NFκB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory and immune responses, and its constitutive activation is implicated in various diseases, including cancer. nih.govnih.gov N-substituted benzamides have been shown to inhibit the activation of NF-κB. selleck.co.jp A key mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB. nih.govnih.gov

Studies on declopramide, a 3-chloro substituted benzamide and a close analog of this compound, have demonstrated that it can inhibit NF-κB activation by preventing the breakdown of IκBβ. This inhibition of IκBβ degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes. The addition of a chloro group at the 3' position of the benzamide ring was found to be a critical determinant of this activity.

Activation of the Caspase Cascade via Mitochondrial Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. nih.govabcam.cnyoutube.com A major pathway of apoptosis is the mitochondrial or intrinsic pathway, which is triggered by various cellular stresses. nih.govabcam.cnnih.govresearchgate.net This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. nih.govnih.govresearchgate.net

N-substituted benzamides, including the chloro-substituted analog declopramide, have been found to induce apoptosis. The mechanism involves the activation of the caspase cascade through the mitochondrial pathway. The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. youtube.com The induction of cytochrome c release and subsequent caspase-9 activation are key events in the apoptotic pathway triggered by these benzamide derivatives.

DNA Repair Inhibition

The integrity of the genome is paramount for normal cell function, and its compromise is a hallmark of cancer. Cells possess a sophisticated network of DNA repair mechanisms to counteract DNA damage. Certain benzamide derivatives have been shown to interfere with these critical repair pathways, leading to the accumulation of DNA lesions and subsequent cell death, particularly in cancer cells that often have a higher reliance on specific repair pathways due to their intrinsic genomic instability.

While direct evidence for "this compound" is limited, studies on structurally related compounds offer insights. For instance, acridine-4-carboxamides, which also feature a carboxamide side chain, have been investigated for their DNA-damaging properties. Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been shown to induce chromatin lesions characteristic of topoisomerase II-blocking drugs, such as DNA breaks and DNA-protein cross-links. nih.gov The structure of the carboxamide side chain, particularly the N-2-(dialkylamino)ethyl moiety, is crucial for the compound's ability to be transported across cell membranes, which in turn influences its cytotoxicity and DNA-damaging activity. nih.gov Although these acridine-4-carboxamides are considered poor topoisomerase II poisons, their ability to induce DNA damage suggests a potential mechanism that could be shared by other benzamide derivatives. nih.gov

Table 1: Research Findings on DNA Damage by Related Carboxamide Derivatives

Compound Observation Implication for Benzamide Derivatives
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) Induces DNA breaks and DNA-protein cross-links. nih.gov The N-(2-diethylaminoethyl)benzamide moiety may contribute to DNA-damaging activity.

Interference with Cellular Proliferation Signaling

Uncontrolled cellular proliferation is a fundamental characteristic of cancer, driven by aberrant signaling pathways. Research has demonstrated that certain benzamide derivatives can disrupt these signaling cascades, thereby inhibiting cancer cell growth.

A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives revealed their anti-proliferative activity against various cancer cell lines, including human ovarian (A2780) and colon cancer (HCT-116) cells. unisa.edu.au One of the most potent compounds in this series was found to arrest the cell cycle at the G2/M phase. unisa.edu.au This indicates an interference with the cellular machinery that governs mitotic entry, a critical step in cell division.

Furthermore, another substituted benzamide, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, has been shown to disrupt the dynamics of the actin cytoskeleton in human melanoma cells. nih.gov The actin cytoskeleton is essential for numerous cellular processes, including cell adhesion, motility, and proliferation. By affecting the actin network, this compound indirectly inhibits cellular proliferation and other processes vital for tumor expansion. nih.gov

Table 2: Research Findings on Cellular Proliferation Interference by Chloro-Substituted Benzamides

Compound Class Mechanism Effect on Cancer Cells
5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides G2/M cell cycle arrest. unisa.edu.au Inhibition of proliferation in ovarian and colon cancer cells. unisa.edu.au

Induction of Apoptosis in Target Cells

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several studies have indicated that chloro-substituted benzamide derivatives are capable of triggering this cell death pathway.

The same 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives that were found to inhibit cell proliferation also demonstrated the ability to induce apoptosis. unisa.edu.au This dual action of cell cycle arrest and apoptosis induction is a highly desirable characteristic for an anti-cancer agent.

In a different study, researchers synthesized and evaluated (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide, a derivative of 2-(aroylamino)cinnamamide, which showed a moderate antiproliferative potency against the HCT-116 colon cancer cell line and was proven to induce apoptosis. researchgate.net Further structure-activity relationship (SAR) studies led to the development of a more potent compound that killed colon cancer cells at very low concentrations. researchgate.net The investigation into the mechanism of action revealed that the induction of apoptosis occurs, at least in part, as a result of oxidative stress. researchgate.net Morphological changes in HCT-116 cells treated with this compound included the appearance of apoptotic bodies, which are characteristic features of cells undergoing apoptosis. researchgate.net

Table 3: Research Findings on Apoptosis Induction by Benzamide Derivatives

Compound Class/Derivative Mechanism Effect on Cancer Cells
5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides Induction of apoptosis. unisa.edu.au Apoptotic cell death in pancreatic carcinoma cells. unisa.edu.au

Preclinical Pharmacological and Biological Activity Investigations

Anti-inflammatory Efficacy Studies

There is no specific information available in the public domain regarding the anti-inflammatory effects of 2-chloro-N-(2-diethylaminoethyl)benzamide.

No studies were identified that have assessed the in vitro anti-inflammatory activity of this compound in inflammatory cell lines. Consequently, there is no data on its potential mechanisms of action in this context, such as the inhibition of pro-inflammatory cytokines or enzymes.

No published research could be found that details the in vivo assessment of this compound in animal models of inflammation. Therefore, its efficacy in established models such as carrageenan-induced paw edema or adjuvant-induced arthritis remains uncharacterized.

Antimicrobial Efficacy Assessments

Specific data on the antimicrobial properties of this compound is not available in the reviewed literature.

No studies detailing the in vitro antibacterial activity of this compound against Gram-positive bacteria were found. Minimum Inhibitory Concentration (MIC) or other susceptibility data for strains such as Staphylococcus aureus or Streptococcus pneumoniae have not been reported.

Similarly, there is no available information on the in vitro antibacterial efficacy of this compound against Gram-negative bacteria. Data regarding its activity against pathogens like Escherichia coli or Pseudomonas aeruginosa is absent from the scientific record.

No research has been published on the in vitro antifungal activity of this compound. Its potential efficacy against fungal species such as Candida albicans or Aspergillus fumigatus has not been investigated.

Anticancer and Antitumor Research Applications

The N-(2-diethylaminoethyl)benzamide structure has been a subject of significant interest in oncology research, primarily for its utility in targeting melanoma. nih.gov This class of compounds has been explored for molecular imaging, as carriers for cytotoxic agents, and as the basis for developing targeted radionuclide therapies. nih.govnih.gov The core mechanism relies on the affinity of this scaffold for melanin (B1238610), a pigment overproduced in most melanoma cells. plos.org

In vitro Cytotoxicity and Viability Studies in Cancer Cell Lines (e.g., Melanoma)

While direct cytotoxicity data for this compound is not extensively detailed, studies on related structures provide insight into the potential of this chemical class. Research has focused on conjugating the N-(2-diethylaminoethyl)benzamide moiety, which acts as a targeting vector, to established cytotoxic agents.

In one such study, conjugates of the alkylating agent chlorambucil with molecules containing the diethylaminoethylamine side chain were synthesized and tested. These conjugates demonstrated higher toxicity against B16 melanoma and SK-MEL-28 human melanoma cell lines compared to the parent drug chlorambucil alone. nih.gov This suggests that using the benzamide (B126) structure to deliver a cytotoxic payload can enhance its efficacy against melanoma cells. nih.gov The viability measurements indicated that the targeted delivery led to a more potent antitumor effect in these cell lines. nih.gov

Table 1: In vitro Cytotoxicity of Benzamide-Related Compounds

Compound/Derivative Class Cell Line(s) Observed Effect
Chlorambucil-diethylaminoethylamine conjugates B16 Melanoma, SK-MEL-28 Higher toxicity than parent chlorambucil

This table presents data for derivatives and conjugates of the core benzamide structure to illustrate the anticancer potential of this chemical class.

Mechanisms of Melanoma Cell Targeting

The selective accumulation of N-(2-diethylaminoethyl)benzamide derivatives in melanoma tumors is a key attribute that underpins their application in both diagnostics and therapy. This targeting is primarily driven by a direct interaction with melanin.

The affinity of benzamide derivatives for melanin is the principal mechanism for their selective uptake in melanoma cells. plos.org Melanin is a biopolymer produced in melanosomes, and its expression is a characteristic feature of the majority of melanoma tumors. plos.org The benzamide structure is thought to engage in multiple interactions with the melanin polymer. These interactions include potential π-π stacking between the aromatic ring of the benzamide and the heteroaromatic rings within the melanin structure, as well as ionic interactions involving the amine group. plos.org

Studies on benzamide-drug conjugates have shown that while the compounds have a high affinity for DNA, which contributes to their cytotoxicity, their interaction with melanin can be complex. Melanin may exert a scavenging effect, which can reduce the cytotoxicity of the compounds, highlighting a dual role for the pigment in this targeted approach. nih.gov

The melanin-targeting property of the N-(2-diethylaminoethyl)benzamide scaffold makes it an excellent candidate for the development of radiolabeled probes for non-invasive imaging of melanoma via Positron Emission Tomography (PET). nih.gov Researchers have synthesized numerous benzamide derivatives labeled with positron-emitting radionuclides. nih.gov

These radiotracers are designed to be taken up selectively by melanin-rich tissues, allowing for the visualization of primary tumors and metastatic lesions. Examples of such developments include:

Gallium-68 (⁶⁸Ga) Labeling: A novel ⁶⁸Ga-labeled benzamide derivative was synthesized and evaluated as a potential PET agent. Studies showed selective uptake in B16F10 melanoma tumors in mice. nih.gov

Fluorine-18 (B77423) (¹⁸F) Labeling: Various ¹⁸F-labeled benzamide analogs have been developed. These probes are attractive due to the favorable imaging characteristics and half-life of ¹⁸F. researchgate.net

While numerous analogs have been successfully developed and tested, specific studies detailing the synthesis and evaluation of a radiolabeled version of this compound were not identified. The focus has largely been on modifying the 4-position of the benzamide ring to attach the radioisotope or a chelator. nih.gov

In vivo Antitumor Efficacy in Murine Melanoma Models

Preclinical evaluation in animal models is a critical step in validating the potential of new anticancer agents. For benzamide derivatives, in vivo studies have primarily used murine models bearing melanoma xenografts to assess tumor uptake, biodistribution, and therapeutic potential.

Structure-activity relationship studies on various radioiodinated N-(2-diethylaminoethyl)benzamides were performed in C57Bl/6 mice with B16 melanoma. nih.gov These studies revealed that substitutions on the phenyl ring significantly influence the compound's biodistribution and tumor uptake. For instance, certain substituted benzamides showed melanoma uptake that was 3-5 times higher than previously reported benzamides. nih.gov This high level of accumulation is crucial for both imaging sensitivity and the potential efficacy of targeted radionuclide therapy. nih.gov Biodistribution studies confirmed that these compounds not only accumulate in the tumor but also clear from non-target tissues, which is a desirable pharmacokinetic profile. nih.gov

Table 2: In vivo Tumor Uptake of Radioiodinated Benzamide Derivatives in B16 Melanoma Model

Compound Derivative Time Post-Injection Tumor Uptake (% ID/g)
4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide 6 hours 16.6

% ID/g = percentage of injected dose per gram of tissue. Data from related, substituted benzamide derivatives illustrates the high tumor-targeting potential of the scaffold. nih.gov

Immunomodulatory Properties

Based on a comprehensive review of the available scientific literature, no studies were identified that specifically investigate the immunomodulatory properties of this compound or its closely related melanin-binding benzamide analogs. The research focus for this class of compounds has been overwhelmingly directed towards their melanin-targeting capabilities for applications in cancer imaging and targeted therapy.

Antiallergic Potential Research

Preclinical studies utilizing the reaginic passive cutaneous anaphylaxis (PCA) test to specifically evaluate the antiallergic potential of this compound, procainamide (B1213733), or chloroprocaine have not been identified in the reviewed literature. However, there are clinical case reports of anaphylactic reactions to chloroprocaine in patients. wjbphs.com These reports, while not preclinical data, highlight the potential for these types of compounds to be involved in hypersensitivity reactions. The PCA model is a standard preclinical tool for assessing Type I hypersensitivity reactions, which are IgE-mediated. hookelabs.com The absence of such studies for these compounds means their potential to either elicit or inhibit such reactions remains formally uncharacterized in a preclinical setting.

Gastrointestinal Motility Research

Direct in vitro studies on the effects of this compound, procainamide, or chloroprocaine on the contractility of the myenteric plexus are not available. However, a study on the effects of procainamide on myocardial contractile function offers some insight into its potential impact on muscle contractility in general. In isolated right ventricular papillary muscles from cats, procainamide at a concentration of 1.5 X 10(-5) M was found to increase both the force and the rate of force development. nih.gov This positive inotropic effect was observed to increase with concentrations up to 2.4 X 10(-4) M in most of the muscles tested. nih.gov The maximal increase in force averaged 75 +/- 13% above control values. nih.gov This effect was significantly reduced by the beta-adrenergic blocker propranolol and abolished by the calcium channel blocker verapamil, suggesting a mechanism involving calcium channels and potentially beta-adrenergic receptor stimulation. nih.gov While these findings are from cardiac muscle, they suggest that procainamide can directly influence muscle contractility, a property that could be relevant to the function of the smooth muscle of the gastrointestinal tract regulated by the myenteric plexus. However, without direct studies on intestinal smooth muscle, any extrapolation remains speculative.

Table 2: Effect of Procainamide on Myocardial Contractile Force

CompoundConcentrationEffect on Peak Active ForceTissue
Procainamide1.5 X 10⁻⁵ MIncreasedIsolated cat right ventricular papillary muscle
Procainamideup to 2.4 X 10⁻⁴ MFurther increments in performanceIsolated cat right ventricular papillary muscle

In vivo Models of Gastric Emptying Regulation

Extensive literature searches did not yield specific preclinical studies investigating the in vivo effects of this compound on the regulation of gastric emptying. While research exists on the pharmacokinetic properties of structurally related benzamide compounds, such as N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide, direct evidence and detailed research findings concerning the impact of this compound on gastric motility in animal models are not available in the public domain.

Therefore, a detailed discussion and presentation of data tables on the in vivo models of gastric emptying regulation for this compound cannot be provided at this time.

Structure Activity Relationship Sar Studies of N 2 Diethylaminoethyl Benzamide Systems

Influence of Benzamide (B126) Backbone Structural Modifications on Biological Activity

The integrity and conformation of the benzamide backbone, which consists of the central amide linkage, the ethyl linker, and the terminal diethylamino group, are critical for biological activity. Modifications to any of these components can significantly alter the compound's properties.

The terminal amino group also plays a pivotal role. Comparative studies between molecules with a terminal N,N-diethylamino group and those with an N,N-dimethylamino group have been conducted to understand the impact of the N-alkyl substituents. A computational study comparing N-(2-(diethylamino)ethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide with its N-(2-(dimethylamino)ethyl) analog investigated their respective activities against lung cancer proteins. researchgate.net Such modifications influence factors like basicity (pKa), lipophilicity, and steric bulk, which are crucial for receptor binding and cellular uptake.

Furthermore, more substantial alterations, such as replacing the entire N-(2-diethylaminoethyl) moiety with a different side chain, have been explored. For instance, substituting the triazole pharmacophore in a known β-cell protective agent with a glycine-like amino acid led to the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov This modification resulted in a novel scaffold with significantly improved potency and water solubility for protecting pancreatic β-cells against endoplasmic reticulum stress. nih.gov These findings underscore that while the core benzamide is important, strategic modifications of the side chain it carries are essential for optimizing therapeutic potential.

Impact of Substituent Variation on the Aromatic Ring

The nature, position, and electronic properties of substituents on the phenyl ring of the benzamide are primary determinants of biological activity. Variations can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

Halogen substitutions on the aromatic ring are a common strategy to modulate the biological activity of benzamide derivatives. The position and type of halogen can have distinct effects. For instance, a series of halo-substituted N-(2-aminoethyl)benzamide analogs were synthesized and identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potencies of these compounds were found to be influenced by steric and hydrophobic effects conferred by the halogen substituents. nih.gov

In the context of salicylanilides, which share the benzamide core, chloro-substitution has been extensively studied. A series of 4-chloro and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated a range of antimycobacterial, antibacterial, and antifungal activities. mdpi.comdntb.gov.ua The position of the chlorine atom (C4 vs. C5) was shown to be a determinant of the activity spectrum. For example, in a study of salicylanilide (B1680751) derivatives against multidrug-resistant S. aureus, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed exceptionally high potency, indicating a favorable contribution from the 5-chloro substituent in that specific molecular framework. nih.gov

The introduction of a chloro group can also be a key step in the synthesis of more complex derivatives. For example, 2-chloro-5-cyanobenzoate can be used as a starting material to create benzamides substituted with a 1,2,4-oxadiazole (B8745197) ring, which have shown fungicidal and larvicidal activities. nih.gov

The introduction of an amino group onto the benzamide ring, particularly at the para-position (C4), gives rise to procainamide (B1213733), a well-known antiarrhythmic agent. The 4-amino group is a critical feature for its biological activity. The compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, has been the subject of numerous studies, including its complexation with other molecules. For instance, it can form a stable ion-associate complex with tetraphenylborate (B1193919). nih.govnih.gov Such complex formation is relevant for understanding drug-receptor interactions and for developing new analytical methods. nih.gov

The amino group itself can be further modified. Derivatization of the amino group in some benzamide series, for example, into dimethylamino, sulfonamide, or carbamate (B1207046) derivatives, has been shown to negatively affect binding affinity for certain targets like SARS-CoV PLpro, suggesting that a free amino group is preferred for optimal interaction in those cases. nih.gov The primary amino group offers hydrogen bonding capabilities that can be crucial for anchoring the molecule within a receptor's binding site. Computational studies on 4-amino-N-[2-(diethylamino)ethyl]benzamide have explored its electronic properties, such as the HOMO-LUMO energy gap, to understand its stability and reactivity. nih.govnih.gov

Methoxy (B1213986) (–OCH₃) and other alkoxy groups are important substituents for modulating the activity of N-(2-diethylaminoethyl)benzamide derivatives, particularly in the context of melanoma imaging and therapy. The presence of a methoxy group has been shown to be a key factor for achieving high uptake in melanoma cells. researchgate.netnih.gov

The compound 4-¹¹C-methoxy-N-(2-diethylaminoethyl)benzamide (4-¹¹C-MBZA) was developed as a PET imaging probe for melanoma. researchgate.netnih.gov Preclinical evaluations demonstrated its high and rapid uptake in melanoma xenografts, with favorable tumor-to-tissue ratios. researchgate.netnih.gov The methoxy group at the 4-position appears to be crucial for the melanin-targeting properties of this class of compounds.

Fluorine and trifluoromethyl (–CF₃) groups are widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. In the realm of benzamide analogs, these substituents have shown significant effects on biological activity.

A study on salicylanilides demonstrated that derivatives containing fluoro and trifluoromethyl groups possess potent activity against multidrug-resistant S. aureus. nih.gov Specifically, a compound bearing a 3'-trifluoromethylphenyl moiety was highly effective. nih.gov While not directly on the primary benzamide ring, this shows the utility of the CF₃ group in enhancing the antibacterial profile of related scaffolds.

The electronic properties of the trifluoromethyl group are particularly impactful. A direct comparison between a methyl (–CH₃) group and a trifluoromethyl (–CF₃) group on a benzamide scaffold designed as a protease inhibitor revealed that the potent electron-withdrawing nature of the –CF₃ group resulted in a loss of binding affinity compared to the electron-donating methyl group. nih.gov This indicates that for certain targets, electron-donating or neutral substituents are preferred over strongly electron-withdrawing ones.

In the context of PET imaging agents, fluorine-18 (B77423) is a commonly used radionuclide. The development of ¹⁸F-labeled benzamides, such as ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide (¹⁸F-MEL050), a pyridine-carboxamide analog, has been successful for melanoma imaging. nih.gov This agent showed high uptake in melanoma lymph node metastases, demonstrating that fluoro-substitution is compatible with, and can be the basis for, potent biological activity. nih.gov

Expanding the substituent on the benzamide's aromatic ring to include larger groups, such as phenoxyacetylamino or other amide-containing side chains, can introduce new interaction points with biological targets and significantly alter the compound's profile.

Research into 2-phenoxybenzamides as antiplasmodial agents has shown that the aryloxy substituent is favorable for activity. mdpi.com Replacing a 2-(4-fluorophenoxy) group with a simple hydrogen atom led to a decrease in activity, highlighting the positive contribution of the extended phenoxy moiety. mdpi.com This suggests that the additional aromatic ring and ether linkage can engage in beneficial interactions within the target's binding pocket.

Similarly, attaching amino acid-based side chains to a salicylanilide core has been explored. A series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which are essentially salicylamides linked to an amino acid derivative, were synthesized and showed a broad spectrum of antimicrobial activities. mdpi.com The nature of the amino acid and the aryl group on the terminal amide were found to modulate the lipophilicity and biological efficacy of the compounds. mdpi.com These more complex side chains can influence solubility, membrane transport, and provide additional hydrogen bonding donors and acceptors, thereby fine-tuning the biological activity.

Data Tables

Table 1: Influence of Aromatic Ring Substituents on Melanoma Cell Binding and Uptake

CompoundSubstituent(s)Biological Activity MetricValueReference
4-¹¹C-MBZA4-methoxy% Binding (B16F1 Melanoma Cells)6.41 ± 1.28 researchgate.netnih.gov
4-¹¹C-MBZA4-methoxy% Injected Dose/gram (Tumor Uptake at 60 min)8.13 ± 1.46 researchgate.netnih.gov
¹⁸F-MEL0506-fluoro (on pyridine (B92270) ring)% Injected Dose/gram (Positive Lymph Node Uptake)14.2 ± 2.9 nih.gov

Table 2: Structure-Activity Relationship of Benzamide Analogs as Enzyme Inhibitors

Compound ClassSubstituent(s)TargetActivity (IC₅₀)Reference
Salicylanilide (22)5-chloro, 2-hydroxy, N-(4'-bromo-3'-trifluoromethylphenyl)S. aureus (MRSA)0.031–0.062 µg/mL (MIC) nih.gov
N-(2-aminoethyl)benzamideHalo- and nitro-substituentsMonoamine Oxidase-B (MAO-B)Potent, reversible inhibitors nih.gov
Benzamide (19)Sulfonamide-basedNLRP3 Inflammasome0.12 ± 0.01 μM nih.gov

Investigation of the N-(2-diethylaminoethyl) Moiety as a Key Pharmacophore

The N-(2-diethylaminoethyl)benzamide scaffold is a core component of various biologically active compounds. The N-(2-diethylaminoethyl) portion, in particular, is often considered a key pharmacophore, which is the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. d-nb.info

Research into radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging has provided valuable insights into the SAR of this class of compounds. nih.gov These studies have demonstrated that the N-(2-diethylaminoethyl) side chain is a critical determinant of the molecule's pharmacokinetic properties and its affinity for melanin (B1238610), a pigment abundant in melanoma cells. nih.govnih.gov

The table below summarizes the findings from a study on radioiodinated N-(2-diethylaminoethyl)benzamides, highlighting the effect of phenyl ring substitutions on melanoma uptake.

CompoundSubstituents on Phenyl RingMelanoma Uptake (% ID/g at 6h)
Compound 2 4-amino, 5-bromo, 3-iodo, 2-methoxy16.6
Compound 6 4-acetamido, 5-iodo, 2-methoxy23.2
IMBA 3-iodo, 4-methoxyLower than compounds 2 and 6
BZA 4-iodoLower than compounds 2 and 6

The data indicates that analogues lacking the methoxy, acetamido, or bromo substituents exhibited reduced tumor uptake. nih.gov This underscores the importance of the substitution pattern on the benzamide ring in modulating the pharmacokinetics and target affinity. The study also revealed that the high melanoma uptake was not primarily mediated by sigma-receptor binding, but was more likely facilitated by slower blood clearance and increased metabolic stability conferred by these substitutions. nih.gov This points to the N-(2-diethylaminoethyl)benzamide system's ability to bind to melanin, with the substituents fine-tuning this interaction. nih.govnih.gov

The general structure of N-[2-(diethylamino)ethyl]-halogenobenzamides is recognized for its potential in melanoma imaging, and recent research has further supported the idea that the N-(2-diethylaminoethyl) group itself is a plausible pharmacophore for melanin targeting.

Stereochemical Considerations and Their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a drug. The differential arrangement of substituents in space can lead to isomers with significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with the various stereoisomers of a drug molecule.

In the context of 2-chloro-N-(2-diethylaminoethyl)benzamide, while specific stereochemical studies are not extensively reported in the available literature, the principles of stereoisomerism are highly relevant. The molecule does not possess a chiral center in its ground state. However, the introduction of chiral centers through substitution or the study of its rotational isomers (conformers) could reveal stereoselective activity.

For instance, if a chiral center were introduced into the N-(2-diethylaminoethyl) moiety or the benzamide ring, it would result in enantiomers. These enantiomers could exhibit different binding affinities for a target receptor, with one being more active (eutomer) and the other less active or even inactive (distomer).

Furthermore, the rotational barrier around the amide bond and other single bonds can lead to different stable conformations. The specific conformation adopted by the molecule upon binding to its target is a critical aspect of its pharmacodynamics. The presence of the ortho-chloro substituent on the benzamide ring can influence the preferred conformation by creating steric hindrance, which may favor a particular spatial arrangement of the phenyl ring relative to the amide plane. This, in turn, could affect how the molecule fits into a binding pocket.

While direct experimental data on the stereochemical impact on the activity of this compound is limited, the general principles of medicinal chemistry suggest that it is a critical factor to consider in the design of more potent and selective analogues.

Preclinical Pharmacokinetics and Biodistribution of N 2 Diethylaminoethyl Benzamide Derivatives

Characterization of Absorption and Distribution Profiles in Animal Models

The absorption and distribution of N-(2-diethylaminoethyl)benzamide derivatives are characterized by rapid processes following administration. Studies in animal models, primarily rats and mice, have been crucial in understanding how these compounds behave in a biological system.

A study on N-acetylamino-3-chloro-N-(2-diethylaminoethyl) benzamide (B126) (NACPA), a derivative of the primary compound of interest, revealed rapid absorption, distribution, and elimination after both oral and intravenous administration in female W/Fu rats. Following a single intravenous dose, NACPA demonstrated a higher maximum serum concentration (Cmax) and a longer elimination half-life compared to its parent compound, 4-amino-3-chloro-N-(2-diethylaminoethyl) benzamide (3-CPA). Notably, the oral bioavailability of NACPA was significantly greater than that of 3-CPA, suggesting that the N-acetylation improves its absorption from the gastrointestinal tract.

For radioiodinated derivatives of N-(2-diethylaminoethyl)benzamide, intravenous injection in mice bearing B16 melanoma showed that these compounds distribute to various tissues, with a remarkable affinity for melanotic tumors. nih.govacs.org The distribution is influenced by the specific substitutions on the phenyl ring, which in turn affect blood clearance rates and metabolic stability. nih.gov

Tissue-Specific Accumulation and Distribution (e.g., Spleen, Kidney, Liver)

The tissue distribution of N-(2-diethylaminoethyl)benzamide derivatives shows a pattern of accumulation in specific organs, which is of significant interest for both therapeutic efficacy and potential toxicity.

In studies with NACPA in rats, the compound was found to deposit in higher concentrations in the spleen compared to the kidney and liver. This preferential accumulation in a key immune organ suggests potential applications in immunomodulation.

Conversely, radioiodinated benzamide derivatives developed for melanoma imaging exhibit pronounced and sustained accumulation in tumor tissues. nih.govacs.org For instance, certain radioiodinated N-(2-diethylaminoethyl)benzamide analogues showed melanoma uptake as high as 16.6% and 23.2% of the injected dose per gram (% ID/g) at 6 hours post-injection in mice. nih.govcapes.gov.br This high tumor-to-tissue ratio is a critical factor for the success of imaging agents. nih.gov The uptake in other organs such as the liver and kidneys was observed, but the selectivity for melanoma was a key finding. nih.govacs.org

Compound/DerivativeAnimal ModelKey Tissues of AccumulationNotable Findings
N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)Female W/Fu ratsSpleen, Kidney, LiverHigher concentration in the spleen compared to kidney and liver.
Radioiodinated N-(2-diethylaminoethyl)benzamidesC57Bl/6 mice with B16 melanomaMelanoma, Liver, KidneysHigh and selective uptake in melanoma tissue. nih.govacs.org

Cellular Pharmacokinetics and Uptake Mechanisms (e.g., Lymphocyte-related Cells)

The cellular pharmacokinetics of N-(2-diethylaminoethyl)benzamide derivatives shed light on how these compounds enter and accumulate within cells.

Studies with NACPA have indicated that it accumulates more readily in lymphocyte-related cells than in liver-related cells. This finding is consistent with its observed accumulation in the spleen, an organ rich in lymphocytes.

The uptake mechanism of radioiodinated benzamides in B16 melanoma cells is of particular interest. Research suggests that the uptake is not mediated by a specific receptor like the sigma-1 receptor, which was initially considered. nih.gov Instead, differential and equilibrium density-gradient centrifugation studies revealed that the radioactivity from a labeled benzamide derivative was primarily associated with fractions containing melanin (B1238610) granules. nih.govcapes.gov.br This indicates that the high accumulation in melanoma is likely due to a strong affinity for and binding to melanin. researchgate.net The lipophilicity of the compounds and their ability to traverse cell membranes also play a crucial role in their cellular uptake.

In vivo and In vitro Metabolic Stability Assessments

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. In vitro models, such as liver microsomes, are commonly used to assess this parameter. researchgate.netresearchgate.net

For N-(2-diethylaminoethyl)benzamide derivatives, metabolic stability has been shown to be a key factor influencing their in vivo behavior. nih.gov Analogues with certain substituents that confer greater metabolic stability tend to have slower blood clearance and, consequently, higher uptake in target tissues like melanoma. nih.govcapes.gov.br Conversely, derivatives that are more susceptible to metabolism exhibit higher urinary excretion of various metabolites and reduced tumor accumulation. nih.gov

Pharmacokinetic Properties of Radiolabeled Benzamide Imaging Agents

Radiolabeled N-(2-diethylaminoethyl)benzamide derivatives have been extensively developed as imaging agents for melanoma. nih.gov Their pharmacokinetic properties are tailored to achieve high-quality diagnostic images.

These agents are typically administered intravenously. researchgate.net An ideal imaging agent should have rapid and high uptake in the target tissue (melanoma) and fast clearance from non-target tissues and blood to ensure a high tumor-to-background ratio. researchgate.net

Advanced Analytical and Characterization Techniques in Benzamide Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-chloro-N-(2-diethylaminoethyl)benzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its synthesis and structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the diethylaminoethyl side chain would be observed. The aromatic protons on the 2-chlorobenzoyl group typically appear in the downfield region (δ 7.3-7.8 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and amide groups. The chemical shifts and splitting patterns of these protons provide information about their relative positions on the benzene (B151609) ring. The protons of the ethyl groups on the nitrogen atom would likely appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The methylene groups of the ethylenediamine (B42938) bridge would present as distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum (around δ 165-170 ppm). The aromatic carbons would appear in the δ 120-140 ppm range, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the diethylaminoethyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.3 - 7.8 (m)127 - 135
Amide N-H~8.2 (t)-
-CO-NH-CH ₂-~3.5 (q)~39
-NH-CH₂-CH ₂-N-~2.7 (t)~52
-N-(CH ₂CH₃)₂~2.6 (q)~47
-N-(CH₂CH ₃)₂~1.1 (t)~12
Carbonyl C=O-~167
C-Cl-~130

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary. m = multiplet, t = triplet, q = quartet.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact molecular formula. For this compound (C₁₃H₁₉ClN₂O), the expected monoisotopic mass would be approximately 254.1237 g/mol . The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, with common fragmentation pathways including the cleavage of the amide bond and loss of the diethylaminoethyl side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1640 cm⁻¹ corresponds to the C=O stretching of the secondary amide. The N-H stretching vibration of the amide is expected to appear as a broad band in the region of 3300 cm⁻¹. The C-N stretching of the amide and the aliphatic amine would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. A reversed-phase HPLC method would be the most common approach. google.com

Method Development: A typical HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). google.com The pH of the mobile phase would be a critical parameter to optimize, as the analyte has a basic tertiary amine group. Gradient elution may be employed to ensure the efficient separation of the main compound from any potential synthesis-related impurities. Detection is typically performed using a UV detector, with the wavelength set at the absorbance maximum of the compound's chromophore (the chlorobenzoyl group).

Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, selectivity, and robustness. A calibration curve would be generated by plotting the peak area against a series of known concentrations of a reference standard to establish linearity.

Table 2: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction and for preliminary purity assessment. chemistryhall.com

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-chlorobenzoyl chloride and N,N-diethylethylenediamine) and the formation of the product. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine) is often used. The spots on the TLC plate are typically visualized under UV light (at 254 nm) due to the UV-active benzamide (B126) structure. rsc.org Staining with reagents like potassium permanganate (B83412) or iodine can also be used for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. This method is predicated on the combustion of a sample, followed by the quantitative analysis of the resulting gaseous products. For a novel compound like this compound, this analysis serves as a cornerstone of its initial characterization, confirming that the synthesized molecule corresponds to its expected atomic makeup.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₃H₁₉ClN₂O. These theoretical values provide a benchmark against which experimental results are compared. The acceptable deviation between found and calculated values is typically within ±0.4%, a standard that confirms the sample's purity and correct stoichiometry. mdpi.com

Theoretical Elemental Composition of this compound (C₁₃H₁₉ClN₂O)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0113156.1361.30
HydrogenH1.011919.197.54
ChlorineCl35.45135.4513.92
NitrogenN14.01228.0210.99
OxygenO16.00116.006.28
Total 254.79 100.00

This table presents the theoretical elemental composition of this compound based on its molecular formula.

In a typical research setting, the synthesis of a new batch of this compound would be followed by elemental analysis. For instance, a study on the synthesis of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919), reported both the theoretical and experimentally determined elemental percentages to validate the final product. mdpi.com While specific experimental data for this compound is not publicly available, the expected results from such an analysis would closely align with the theoretical values presented in the table above, confirming the successful synthesis and purity of the compound.

Radiochemical Purity and Stability Assessment for Labeled Compounds

When a compound like this compound is intended for use in radio-imaging or radionuclide therapy studies, it is labeled with a radioisotope. This process necessitates a thorough evaluation of the resulting radiolabeled compound's purity and stability. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. High radiochemical purity is essential to ensure that any observed biological activity or imaging signal is attributable to the target compound and not to radioactive impurities.

The stability of the radiolabeled compound is equally critical, as it must remain intact from the time of its preparation until it reaches its biological target in vivo. Instability can lead to the detachment of the radionuclide from the benzamide molecule, resulting in misleading data and potential off-target radiation exposure.

Methods for Assessment

The assessment of radiochemical purity and stability typically involves chromatographic techniques such as:

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method that separates the radiolabeled compound from any impurities. The eluate is passed through a radioactivity detector to determine the percentage of radioactivity associated with the peak of the intact compound.

Thin-Layer Chromatography (TLC): A simpler and more rapid method used for routine quality control. The radiolabeled sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed to determine the radiochemical purity.

Research Findings on Related Benzamides

For instance, studies on compounds like [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) have demonstrated the feasibility of achieving high radiochemical yields and purities. In one such study, the radiochemical purity of the synthesized [¹²⁵I]BZA was reported to be greater than 98%. nih.gov

The stability of these radiolabeled benzamides is typically assessed over time in various relevant media, such as saline and human serum, at physiological temperatures. For many radioiodinated benzamide analogues, high stability has been reported, indicating that the radioiodine remains securely attached to the molecule under physiological conditions. nih.gov A systematic investigation into the in vitro stability of various radioiodinated compounds found that the molecular structure significantly influences the stability of the carbon-iodine bond. nih.gov

Illustrative Stability Data for a Radiolabeled Benzamide Analogue

The following table illustrates a hypothetical stability assessment of a radioiodinated benzamide, demonstrating how data on its radiochemical purity might be presented over time.

Time (hours)Radiochemical Purity in Saline (%)Radiochemical Purity in Human Serum (%)
0>99>99
298.597.2
697.195.5
2495.392.8

This interactive table provides a hypothetical representation of the stability of a radiolabeled benzamide over a 24-hour period in both saline and human serum.

Future Directions and Emerging Research Perspectives for N 2 Diethylaminoethyl Benzamide

Design and Synthesis of Next-Generation Benzamide (B126) Analogs with Enhanced Specificity

The future development of N-(2-diethylaminoethyl)benzamide-based agents hinges on the rational design and synthesis of new analogs with superior specificity and potency for their biological targets. Structure-activity relationship (SAR) studies are crucial for guiding these efforts, providing insights into how chemical modifications influence biological activity.

Research has shown that substitutions on the benzamide phenyl ring and modifications to the diethylaminoethyl side chain can dramatically alter target engagement. For instance, a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs were synthesized and identified as potent, competitive, and reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov The relative potencies of these compounds were rationalized based on steric and hydrophobic effects, demonstrating that targeted chemical modifications can fine-tune inhibitory activity. nih.gov

In a different context, SAR studies on benzamide analogs targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) revealed that even modest changes can impact subtype selectivity. The lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, showed a preference for hα4β2 nAChRs over hα3β4 nAChRs. nih.gov Subsequent synthesis and testing of analogs with varying chain lengths linked to the pyridine (B92270) ring indicated that steric hindrance in the receptor-binding pocket is a key determinant of potency. nih.gov

For anticancer applications, benzamide derivatives have been designed to target Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair. nih.gov Starting from a known inhibitor, researchers designed and synthesized a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds. nih.gov This optimization led to the discovery of compound 13f , which exhibited a potent PARP-1 inhibitory effect (IC₅₀ = 0.25 nM) and significant anticancer activity against human colorectal cancer cells. nih.gov These findings underscore the potential of scaffold optimization to develop highly potent and selective therapeutic candidates. nih.gov

Table 1: SAR Insights for Benzamide Analogs
TargetStructural Modification AreaObservationReference(s)
Monoamine Oxidase-B (MAO-B) Benzamide Phenyl RingHalo- and nitro-substitutionsModulates inhibitory potency based on steric and hydrophobic effects. nih.gov
Neuronal Nicotinic Receptors (nAChRs) Pyridyl Moiety Side ChainIncreasing chain lengthDecreases potency, suggesting steric hindrance in the binding pocket. nih.gov
PARP-1 Scaffold ExtensionAddition of benzamidophenyl and phenylacetamidophenyl groupsSignificantly enhances PARP-1 inhibitory effect and anticancer activity. nih.gov
Melanoma (Melanin Binding) Phenyl Ring SubstituentsAddition of MeO, Ac, AcNH, or Br groupsAffects metabolic stability and blood clearance, which are key for tumor uptake. nih.gov

Deeper Elucidation of Underexplored Molecular Mechanisms of Action

While many benzamide derivatives are designed to interact with specific receptors or enzymes, emerging research indicates that their efficacy, particularly in imaging, may rely on less conventional mechanisms. A significant area of future research is the deeper exploration of these underexplored molecular pathways.

For radioiodinated N-(2-diethylaminoethyl)benzamide derivatives developed for melanoma imaging, studies have revealed that their uptake is not primarily mediated by a specific, high-affinity mechanism like σ-receptor binding. nih.gov Two analogs, one with high σ₁-receptor affinity (Kᵢ = 0.278 µM) and another with low affinity (Kᵢ = 5.19 µM), showed similarly high uptake in melanoma tumors. nih.gov Further experiments showed that increasing the dose of an unlabeled benzamide did not decrease the uptake of its radiolabeled counterpart, and in one case, even enhanced it. nih.gov Subsequent analysis using differential and equilibrium density-gradient centrifugation confirmed that the radioactivity was predominantly associated with fractions containing melanin (B1238610) granules. nih.govcapes.gov.br This suggests that the primary mechanism for accumulation in melanoma is melanin binding, and that key determinants for efficacy are metabolic stability and blood clearance rates, rather than specific receptor interactions. nih.gov

In contrast, other benzamide scaffolds operate through highly specific molecular interactions. The anticancer compound 13f was found to induce cell cycle arrest at the G2/M phase, accumulate DNA double-strand breaks, and ultimately induce apoptosis in cancer cells by potently inhibiting PARP-1. nih.gov Similarly, certain benzamide derivatives function as covalent inverse agonists of the nuclear receptor PPARγ, stabilizing a transcriptionally repressive conformation. acs.org The benzamide group in these ligands forms a key polar interaction with the Q286 residue of the receptor, anchoring it in a repressive state. acs.org

These divergent findings highlight that the "benzamide" class of compounds engages in a wide array of mechanisms, from non-specific accumulation driven by physicochemical properties to highly specific, covalent interactions with therapeutic targets. Future research must focus on precisely characterizing these mechanisms to optimize drug design for either targeted therapies or diagnostic imaging.

Development of N-(2-diethylaminoethyl)benzamide as Molecular Probes in Biochemical Assays

The unique properties of N-(2-diethylaminoethyl)benzamide derivatives make them excellent candidates for development as molecular probes in a variety of biochemical assays. These probes can be used to detect specific molecules, quantify biological processes, or serve as sensors in diagnostic applications.

A prominent example is the development of radiolabeled benzamides as probes for Positron Emission Tomography (PET). Researchers synthesized 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA) as a novel probe to selectively target melanoma. nih.gov This probe was prepared with high radiochemical yield and showed selective binding to melanoma cells over other cell types, with a significant portion of the cell-bound activity being internalized. nih.gov Its successful use in small-animal PET imaging to clearly delineate tumors demonstrates its potential as a highly specific molecular probe for in vivo applications. nih.gov

Beyond imaging, the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) has been utilized as a derivatizing agent for the high-sensitivity analysis of N-linked carbohydrates by electrospray mass spectrometry. nih.gov When attached to glycans, the derivative's tertiary amine group allows for efficient ionization, leading to abundant doubly charged ions that provide valuable structural information upon fragmentation. nih.gov This application transforms the benzamide derivative into a crucial tool for structural biology and glycomics.

Furthermore, ion-associate complexes involving procainamide (B1213733) have been explored for use in biochemical assays. A complex formed between procainamide and tetraphenylborate (B1193919) has been used as a potentiometric sensor to quantify procainamide in pharmaceutical formulations and biological fluids like urine. researchgate.netnih.gov The formation of such ion-pair complexes is a key principle in various assay methods, including spectrophotometric, gravimetric, and chromatographic techniques, for the isolation and quantification of biomedical compounds. nih.gov

Exploration of Targeted Drug Delivery Systems Utilizing Benzamide Scaffolds

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in many biologically active compounds. mdpi.comresearchgate.net This versatility makes it an attractive foundation for the development of sophisticated, targeted drug delivery systems (DDSs). Future research is poised to explore how the N-(2-diethylaminoethyl)benzamide core can be integrated into larger constructs to enhance therapeutic delivery to specific cells or tissues.

The inherent targeting capabilities of some benzamide derivatives provide a natural starting point. For example, benzamides that potently inhibit PARP-1 can be seen as a form of targeted therapy, delivering their cytotoxic potential primarily to cells reliant on this DNA repair pathway. nih.gov The future direction involves leveraging this targeting moiety by attaching it to other therapeutic agents or incorporating it into larger nanocarriers.

A promising avenue is the use of dendrimers, such as polyamidoamine (PAMAM) dendrimers, as carriers. mdpi.com These highly branched macromolecules offer a customizable surface for attaching targeting ligands and an interior space for encapsulating therapeutic payloads. mdpi.com While specific integration of 2-chloro-N-(2-diethylaminoethyl)benzamide into such systems is still an emerging area, the principle has been demonstrated with other molecules. For instance, dendrimers have been functionalized with ligands like transferrin to cross the blood-brain barrier and deliver drugs to glioma cells. mdpi.com The N-(2-diethylaminoethyl)benzamide scaffold, with its functional handles, could be similarly conjugated to the surface of a dendrimer or other nanoparticle to direct a payload to a target of interest, such as melanoma cells or tissues with high sigma receptor expression.

Moreover, the ability to synthesize a wide array of benzamide analogs allows for the fine-tuning of physicochemical properties, which is critical for drug delivery. mdpi.comnih.gov Properties like solubility, stability, and membrane permeability can be optimized by modifying the benzamide structure, making it an ideal component in the design of advanced DDSs, including antibody-drug conjugates or stimuli-responsive nanoparticles.

Advancement of Novel Imaging Agents for Molecular Imaging Modalities

A particularly fruitful area of research for N-(2-diethylaminoethyl)benzamide derivatives has been the development of novel agents for molecular imaging, especially for melanoma. researchgate.net Future work will focus on creating next-generation tracers with improved imaging characteristics, such as higher tumor uptake, faster background clearance, and enhanced specificity for PET and Single-Photon Emission Computed Tomography (SPECT).

The development of these agents has progressed significantly. Early work focused on radioiodinated compounds like N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide ([¹²³I]BZA) for SPECT imaging. researchgate.net Subsequent structure-activity studies led to analogs with significantly improved tumor uptake. For example, 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide showed melanoma uptake of 23.2% of the injected dose per gram (%ID/g) at 6 hours post-injection, which was 3-5 times higher than previously reported benzamides. nih.gov

More recently, research has shifted towards PET agents, which offer higher sensitivity and resolution. This includes the development of Carbon-11 and Fluorine-18 (B77423) labeled analogs.

4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA) was developed as a PET probe that demonstrated high and rapid tumor uptake (8.13 %ID/g at 60 minutes) and excellent tumor delineation on small-animal PET images. nih.gov

To leverage the longer half-life of Fluorine-18, several ¹⁸F-labeled benzamides were created. Pyridine-based benzamide derivatives were found to have higher tumor uptake in mice compared to benzene-based versions. pnas.org Further modifications, such as shortening the side chain from diethyl to dimethyl amine, also improved in vivo performance. pnas.org This led to the development of superior probes like N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]DMPY2) , which exhibited very strong tumor uptake (24.8 %ID/g at 60 minutes) and rapid washout from other tissues, resulting in excellent tumor-to-background contrast. pnas.org

Table 2: Comparison of Radiolabeled Benzamide Imaging Agents for Melanoma
CompoundIsotopeImaging ModalityTumor Uptake (%ID/g)Time PointKey FeatureReference(s)
[¹²³I]BZA ¹²³ISPECT-18-24 hEarly generation iodinated agent. researchgate.net
Compound 6 ¹³¹ISPECT23.26 hHigh uptake due to optimized substituents. nih.gov
4-¹¹C-MBZA ¹¹CPET8.1360 minHigh and rapid tumor uptake. nih.gov
[¹⁸F]DMPY2 ¹⁸FPET24.860 minPyridine-based, excellent contrast and uptake. pnas.org
[¹⁸F]DMPY3 ¹⁸FPET11.760 minPyridine-based, good uptake. pnas.org

Future advancements will likely involve further refinement of the benzamide scaffold to optimize pharmacokinetic properties and melanin affinity, the exploration of new radiolabeling strategies, and the application of these probes to theranostics, where the imaging agent is paired with a therapeutic radionuclide to simultaneously diagnose and treat diseases like metastatic melanoma.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.